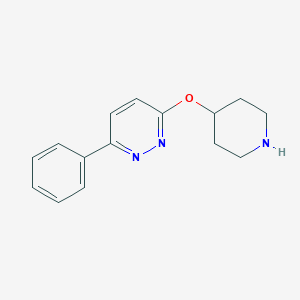
3-Phenyl-6-piperidin-4-yloxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a pyridazine ring substituted with a phenyl group and a piperidin-4-yloxy group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-piperidin-4-yloxypyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution or through the use of phenyl halides in a coupling reaction.
Attachment of Piperidin-4-yloxy Group: This step involves the nucleophilic substitution of a piperidine derivative onto the pyridazine ring, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-piperidin-4-yloxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Phenyl-6-piperidin-4-yloxypyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in material science for the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of 3-Phenyl-6-piperidin-4-yloxypyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpyridazine: Lacks the piperidin-4-yloxy group, making it less versatile in certain applications.
6-Piperidin-4-yloxypyridazine: Does not have the phenyl group, which may affect its biological activity and chemical reactivity.
Phenylpiperidine Derivatives: These compounds have different core structures, leading to variations in their properties and applications
Uniqueness
3-Phenyl-6-piperidin-4-yloxypyridazine stands out due to its unique combination of a phenyl group and a piperidin-4-yloxy group on the pyridazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenyl-6-piperidin-4-yloxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)14-6-7-15(18-17-14)19-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJJRBAZKICNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
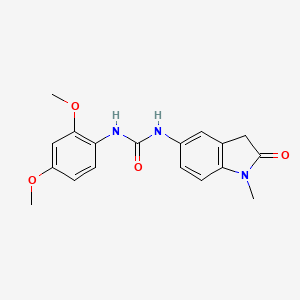
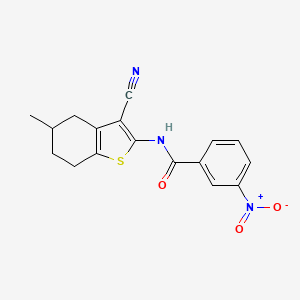
![1-(Furan-2-carbonyl)-4-[6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carbonyl]piperazine](/img/structure/B2620867.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2620868.png)

![N-[2-Cyano-1-(dimethylamino)propan-2-yl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2620873.png)
![1-methyl-3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2620874.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)
![4-[4-(benzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine](/img/structure/B2620881.png)
![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)
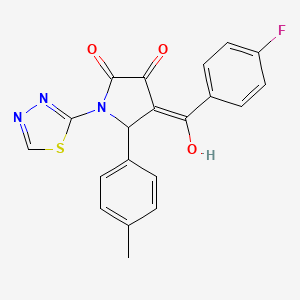
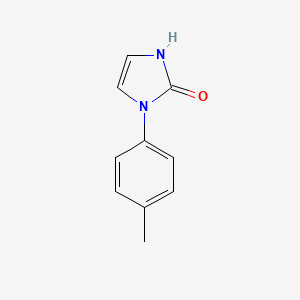
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)
